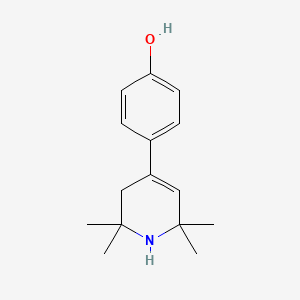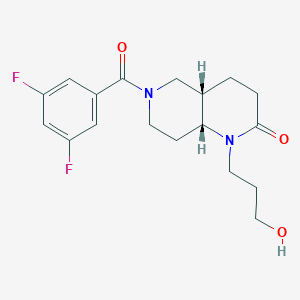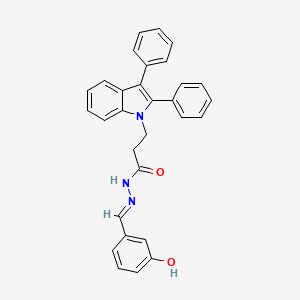
4-(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)phenol (THTPP) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)phenol is not fully understood, but it is believed to involve its antioxidant and anti-inflammatory properties. This compound has been shown to scavenge free radicals and reduce oxidative stress, which can contribute to the development of various diseases. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which play a role in the development of inflammation and related diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties, as well as potential anticancer and neuroprotective effects. This compound has been shown to scavenge free radicals and reduce oxidative stress, which can contribute to the development of various diseases. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which play a role in the development of inflammation and related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)phenol is its potential as a versatile building block for the synthesis of novel materials. This compound has been used as a building block for the synthesis of metal-organic frameworks and polymers, which have potential applications in various fields. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. However, there are also limitations to the use of this compound in lab experiments, including the complex synthesis process and the need for careful attention to reaction conditions and purification techniques to ensure high purity and yield.
Future Directions
There are numerous future directions for the study of 4-(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)phenol, including its potential as a therapeutic agent for various diseases, its use as a building block for the synthesis of novel materials, and its potential applications in environmental science. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Additionally, the development of new and improved synthesis methods for this compound could lead to increased efficiency and yield, making it more accessible for use in lab experiments.
Synthesis Methods
4-(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)phenol can be synthesized through a multistep process involving the reaction of 2,6-dimethylpyridine with phenol. The resulting product is then treated with formaldehyde and hydrogen peroxide to yield this compound. The synthesis of this compound is a complex process that requires careful attention to reaction conditions and purification techniques to ensure high purity and yield.
Scientific Research Applications
4-(2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridinyl)phenol has been studied extensively for its potential applications in various fields, including biomedicine, materials science, and environmental science. In biomedicine, this compound has been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In materials science, this compound has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks and polymers. In environmental science, this compound has been studied as a potential adsorbent for the removal of heavy metals and other pollutants from water.
properties
IUPAC Name |
4-(2,2,6,6-tetramethyl-1,3-dihydropyridin-4-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-14(2)9-12(10-15(3,4)16-14)11-5-7-13(17)8-6-11/h5-9,16-17H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZWFKGBMAAUGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(N1)(C)C)C2=CC=C(C=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-bromo-6-ethoxyphenoxy}acetate](/img/structure/B5434319.png)
![1-acetyl-N-[(5-isobutylisoxazol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B5434324.png)
![ethyl 4-[({[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B5434335.png)
![2-{[5-cyclopropyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5434336.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5434340.png)
![methyl 2-{[2-(5-fluoro-1H-benzimidazol-2-yl)-1-pyrrolidinyl]methyl}-1,3-oxazole-4-carboxylate](/img/structure/B5434348.png)
![(2R)-2-amino-N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-phenylacetamide](/img/structure/B5434364.png)


![1-[3-(diethylamino)propyl]-4-(2,5-dimethylbenzoyl)-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5434386.png)
![diethyl 7-ethyl-3-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxylate](/img/structure/B5434395.png)
![5-{3-chloro-5-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5434396.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)-N-methylurea](/img/structure/B5434414.png)